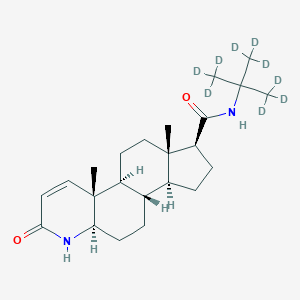
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DECMA-1 and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
DECMA-1 works by selectively blocking certain types of ion channels, which are important for the proper function of many different types of cells. By blocking these channels, DECMA-1 can disrupt the normal flow of ions into and out of cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
DECMA-1 has been shown to have a variety of biochemical and physiological effects, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects can have a wide range of implications for cellular physiology and can be used to study a variety of different cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DECMA-1 in lab experiments is its selectivity for certain types of ion channels. This makes it a valuable tool for investigating the function of these channels in different types of cells. However, one limitation of using DECMA-1 is that it may have off-target effects on other types of ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving DECMA-1. One promising area of research involves the development of new compounds that are even more selective for specific types of ion channels. Additionally, DECMA-1 could be used to investigate the role of ion channels in a variety of different cellular processes, including synaptic transmission, muscle contraction, and hormone secretion. Finally, DECMA-1 could be used to develop new therapies for diseases that are caused by ion channel dysfunction, such as epilepsy and cardiac arrhythmias.
Métodos De Síntesis
The synthesis of DECMA-1 involves the reaction of piperidine with diethylcarbamoyl chloride and formaldehyde. This reaction produces the intermediate compound, which is then treated with iodomethane to yield the final product.
Aplicaciones Científicas De Investigación
DECMA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of ion channels in cellular physiology. DECMA-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for investigating their function.
Propiedades
Número CAS |
102207-27-2 |
|---|---|
Nombre del producto |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide |
Fórmula molecular |
C19H29IN2O2 |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(4-formyl-1-methyl-4-phenylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C19H29N2O2.HI/c1-4-20(5-2)18(23)15-21(3)13-11-19(16-22,12-14-21)17-9-7-6-8-10-17;/h6-10,16H,4-5,11-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MJCZXFUGCAWRMC-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
SMILES canónico |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Sinónimos |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium io dide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)



![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)




![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)


